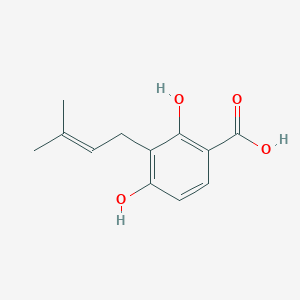
2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid is an organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its phenolic structure, which includes two hydroxyl groups and a prenyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid can be achieved through chemoenzymatic reactions. One common method involves the use of chemoenzymatic reactions where specific enzymes catalyze the formation of the compound from simpler precursors . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes where microorganisms are engineered to produce the desired enzymes. These enzymes then catalyze the formation of this compound from readily available substrates. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex flavonoids and other organic compounds.
Biology: Studied for its antioxidant properties and its role in plant metabolism.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of natural dyes and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the prenyl group, resulting in different biological activities.
3-(3-Methylbut-2-en-1-yl)benzoic acid: Lacks the hydroxyl groups, affecting its antioxidant properties.
Flavonoids: A broad class of compounds with similar structures but varying functional groups.
Uniqueness
2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid is unique due to the presence of both hydroxyl and prenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and exhibit multiple biological effects, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62499-08-5 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C12H14O4/c1-7(2)3-4-8-10(13)6-5-9(11(8)14)12(15)16/h3,5-6,13-14H,4H2,1-2H3,(H,15,16) |
InChI Key |
USWWOARNRMEILA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















